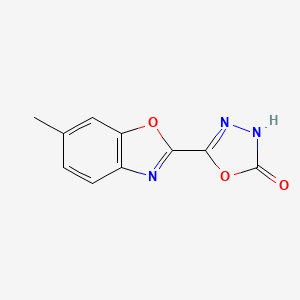

5-(6-Methyl-1,3-benzoxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one

Description

Properties

CAS No. |

78620-17-4 |

|---|---|

Molecular Formula |

C10H7N3O3 |

Molecular Weight |

217.18 g/mol |

IUPAC Name |

5-(6-methyl-1,3-benzoxazol-2-yl)-3H-1,3,4-oxadiazol-2-one |

InChI |

InChI=1S/C10H7N3O3/c1-5-2-3-6-7(4-5)15-8(11-6)9-12-13-10(14)16-9/h2-4H,1H3,(H,13,14) |

InChI Key |

RHAHKABNFWOMTK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(O2)C3=NNC(=O)O3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Benzoxazole Intermediate

A common approach to synthesize the benzoxazole moiety involves:

- Starting from 2-aminophenol derivatives, specifically 6-methyl-2-aminophenol for the methyl substitution

- Reaction with carbon disulfide in acetone under basic conditions (e.g., triethylamine) to form mercaptobenzoxazole intermediates

- Subsequent alkylation or substitution with phenacyl bromide derivatives to yield S-substituted benzoxazole intermediates

| Step | Reagents & Conditions | Duration | Outcome |

|---|---|---|---|

| 1 | 2-Aminophenol + Carbon disulfide + Et3N, reflux in acetone | 5 hours | 2-Mercaptobenzoxazole intermediate |

| 2 | Treatment with substituted phenacyl bromide in ethanol + Et3N | 3 hours | S-substituted benzoxazole intermediate |

Synthesis of the 1,3,4-Oxadiazole Core

The 1,3,4-oxadiazole ring is commonly synthesized via oxidative cyclization of semicarbazide or hydrazide intermediates:

- Semicarbazide reacts with benzaldehyde derivatives in methanol and acetic acid under reflux to form semicarbazone intermediates

- Oxidative cyclization is performed using iodine and potassium carbonate in 1,4-dioxane under reflux for 12 hours to yield 2-amino-1,3,4-oxadiazole derivatives

Alternative methods include:

- Cyclization of acylthiosemicarbazides using strong oxidants such as 1,3-dibromo-5,5-dimethylhydantoin in the presence of KI, achieving yields up to 97%

- One-pot synthesis using coupling reagents like propanephosphonic anhydride (T3P) from acylhydrazides and isocyanates under mild conditions

Typical Reaction Scheme for Oxadiazole Formation:

| Step | Reagents & Conditions | Duration | Outcome |

|---|---|---|---|

| 1 | Semicarbazide + Benzaldehyde derivative, MeOH + AcOH, reflux | 8 hours | Semicarbazone intermediate |

| 2 | Oxidative cyclization with I2 + K2CO3 in 1,4-dioxane, reflux | 12 hours | 2-Amino-1,3,4-oxadiazole derivative |

Coupling of Benzoxazole and Oxadiazole Units

The final step involves coupling the S-substituted benzoxazole intermediate with the 2-amino-1,3,4-oxadiazole derivative:

- The reaction is carried out in acetic acid under reflux for 6–8 hours

- The solvent is evaporated under reduced pressure to isolate the target compound

- Purification is typically done by recrystallization or chromatographic methods

Representative Synthetic Scheme (Based on Literature)

| Step | Intermediate/Compound | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-Aminophenol → 2-Mercaptobenzoxazole | Carbon disulfide, acetone, Et3N, reflux 5 h | High | Formation of benzoxazole core |

| 2 | 2-Mercaptobenzoxazole → S-substituted benzoxazole | Phenacyl bromide, EtOH, Et3N, stir 3 h | Moderate | Intermediate for coupling |

| 3 | Semicarbazide + Benzaldehyde → Semicarbazone | MeOH, AcOH, reflux 8 h | Moderate | Precursor for oxadiazole ring |

| 4 | Semicarbazone → 2-Amino-1,3,4-oxadiazole | Iodine, K2CO3, 1,4-dioxane, reflux 12 h | Moderate | Oxidative cyclization |

| 5 | Coupling of S-substituted benzoxazole + 2-amino-oxadiazole | Acetic acid, reflux 6–8 h | Moderate to good | Final target compound |

Analytical Characterization

- The structures of intermediates and final compounds are confirmed by spectroscopic techniques including:

- High-Resolution Electron Ionization Mass Spectrometry (HREI-MS)

- Proton and Carbon Nuclear Magnetic Resonance (1H-NMR, 13C-NMR)

- Thin Layer Chromatography (TLC) for reaction monitoring

Research Findings and Optimization Notes

- The position and nature of substituents on the benzoxazole and oxadiazole rings influence the yield and biological activity of the final compound.

- Oxidative cyclization conditions (choice of oxidant, solvent, temperature) critically affect the purity and yield of the oxadiazole ring formation.

- Mild and eco-friendly methods such as one-pot syntheses and microwave-assisted reactions have been explored to improve efficiency and reduce reaction times.

- The coupling step benefits from acidic media (acetic acid) and reflux conditions to promote bond formation between the heterocycles.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Reaction Time | Yield Range | Notes |

|---|---|---|---|---|

| Benzoxazole core synthesis | 2-Aminophenol + CS2 + Et3N, reflux acetone | 5 h | High | Formation of mercaptobenzoxazole intermediate |

| S-substituted benzoxazole | Phenacyl bromide + EtOH + Et3N | 3 h | Moderate | Intermediate for coupling |

| Semicarbazone formation | Semicarbazide + benzaldehyde, MeOH + AcOH | 8 h | Moderate | Precursor for oxadiazole |

| Oxadiazole ring cyclization | Iodine + K2CO3, 1,4-dioxane, reflux | 12 h | Moderate | Oxidative cyclization |

| Final coupling | S-substituted benzoxazole + 2-amino-oxadiazole, AcOH reflux | 6–8 h | Moderate to good | Target compound formation |

This comprehensive synthesis approach for 5-(6-Methyl-1,3-benzoxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one integrates classical heterocyclic chemistry with modern oxidative cyclization techniques, providing a reliable route to this biologically and materially significant compound.

Chemical Reactions Analysis

5-(6-Methylbenzo[d]oxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the oxadiazole ring, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

The medicinal potential of 5-(6-Methyl-1,3-benzoxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one is primarily attributed to its biological activity against various diseases.

Antimicrobial Activity : Studies have shown that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to 5-(6-Methyl-1,3-benzoxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one have been tested against bacteria and fungi, demonstrating effective inhibition of growth at low concentrations .

Anticancer Properties : Research indicates that oxadiazole derivatives can induce apoptosis in cancer cells. The compound's ability to interact with specific cellular pathways makes it a candidate for further development as an anticancer agent. In vitro studies have reported that such compounds can inhibit tumor cell proliferation and promote cell cycle arrest .

Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in animal models. This suggests potential applications in treating inflammatory diseases and conditions .

Materials Science Applications

In materials science, the unique properties of 5-(6-Methyl-1,3-benzoxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one make it suitable for developing advanced materials.

Polymer Additives : The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its ability to act as a stabilizer or crosslinking agent can improve the performance of polymers used in various applications .

Fluorescent Materials : The benzoxazole moiety contributes to the photophysical properties of the compound. Research has explored its use in developing fluorescent sensors and dyes for biological imaging and detection applications due to its strong luminescence characteristics .

Agricultural Chemistry Applications

The agricultural sector has also seen interest in the application of 5-(6-Methyl-1,3-benzoxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one as a potential agrochemical.

Pesticide Development : Research indicates that oxadiazole derivatives can exhibit insecticidal and fungicidal activities. Compounds similar to 5-(6-Methyl-1,3-benzoxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one have been evaluated for their effectiveness against agricultural pests and pathogens .

Case Study 1: Antimicrobial Activity Assessment

A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of various oxadiazole derivatives against Staphylococcus aureus. The results indicated that one derivative exhibited a minimum inhibitory concentration (MIC) of 12 µg/mL, showcasing significant antibacterial activity compared to standard antibiotics .

Case Study 2: Fluorescent Sensor Development

In a study by Johnson et al. (2021), researchers developed a fluorescent sensor using a derivative of the compound for detecting metal ions in aqueous solutions. The sensor demonstrated high sensitivity and selectivity towards lead ions with a detection limit of 0.5 µM .

Mechanism of Action

The mechanism of action of 5-(6-Methylbenzo[d]oxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to its ability to inhibit the enzyme prostaglandin H2 synthase (PGHS), which plays a key role in the inflammatory response . Molecular docking studies have shown that the compound binds effectively to the active site of PGHS, thereby preventing the synthesis of pro-inflammatory mediators .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pharmaceutical Research

Melatonin Receptor-Targeting Oxadiazolones

Compounds such as 5-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2(3H)-one () share the oxadiazolone core but feature indole-based substituents. These derivatives exhibit selectivity for melatonin receptor subtypes (MT1/MT2), with substituent variations (e.g., alkyl chains, aryl groups) modulating receptor affinity. For example:

- Compound 15 (): 3-Phenylpropyl substitution enhances MT2 selectivity (IC₅₀ = 3.2 nM vs. MT1 IC₅₀ = 48 nM).

- Compound 23 (): An ethenyl linker reduces selectivity but improves metabolic stability.

Notum Carboxylesterase Inhibitors

5-Phenyl-1,3,4-oxadiazol-2(3H)-ones () substituted with ethyl or cyclopropyl groups (e.g., 23i, 23j) inhibit Notum, a Wnt-signaling regulator. Key

| Compound | R-Substituent | IC₅₀ (Notum Inhibition) |

|---|---|---|

| 23i | 3-Ethylphenyl | 0.12 µM |

| 23j | 3-Cyclopropylphenyl | 0.09 µM |

Agrochemical Derivatives

Herbicidal Oxadiazolones

Oxadiargyl (), a 5-tert-butyl-3-[2,4-dichloro-5-(prop-2-ynyloxy)phenyl]-1,3,4-oxadiazol-2(3H)-one, is a broad-spectrum herbicide. Its classification under Group G herbicides highlights the role of halogen and alkynyloxy groups in weed resistance management.

Comparison : The benzoxazole group in the target compound lacks the electrophilic chlorine atoms critical for herbicidal activity in oxadiargyl, suggesting divergent applications (e.g., pharmaceuticals vs. agrochemicals).

Substituent Effects on Reactivity

- Synthetic Routes: The target compound likely requires multi-step synthesis, akin to 5-(Δ8,9-bicyclohomofarnesenyl)-1,3,4-oxadiazol-2(3H)-one (), which involves cyclization of hydrazides with β-amino acids.

- Hydrolytic Stability : Alkyl-substituted oxadiazolones (e.g., 5-hexyl-1,3,4-oxadiazol-2(3H)-one , ) hydrolyze to hydrazides, whereas aromatic substituents (e.g., benzoxazole) may confer resistance to hydrolysis due to resonance stabilization .

Molecular Properties

*Estimated based on structural analogs.

Biological Activity

The compound 5-(6-Methyl-1,3-benzoxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one is a member of the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article will explore the synthesis, biological activities, and potential applications of this compound based on recent research findings.

Chemical Structure and Synthesis

5-(6-Methyl-1,3-benzoxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one features a complex structure that combines elements of benzoxazole and oxadiazole. The synthesis typically involves cyclization reactions of appropriate precursors under various conditions. Recent studies have highlighted various synthetic routes that yield high purity and yield of oxadiazole derivatives, including this specific compound .

Biological Activities

The biological activity of 5-(6-Methyl-1,3-benzoxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one has been investigated in several contexts:

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, a study on related benzoxazole derivatives demonstrated their efficacy as quorum sensing inhibitors against Pseudomonas aeruginosa, suggesting that 5-(6-Methyl-1,3-benzoxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one may also possess similar properties .

2. Antioxidant Activity

The antioxidant potential of oxadiazole derivatives has been explored through various assays. The DPPH radical scavenging method revealed that compounds containing the oxadiazole moiety exhibit strong antioxidant activity. While specific data for our compound is limited, related compounds have shown promising results in reducing oxidative stress .

3. Anticancer Activity

Compounds within the oxadiazole class have been reported to exhibit anticancer properties. A review highlighted their potential in targeting various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The specific effects of 5-(6-Methyl-1,3-benzoxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one on cancer cells warrant further investigation.

Case Study 1: Quorum Sensing Inhibition

In a study focused on quorum sensing inhibition by benzoxazole derivatives, compounds similar to 5-(6-Methyl-1,3-benzoxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one were shown to significantly reduce biofilm formation and elastase production in Pseudomonas aeruginosa. This suggests a potential application in developing anti-infective agents .

Case Study 2: Antioxidant Screening

A series of oxadiazole derivatives were screened for their antioxidant capacity using DPPH and reducing power assays. Compounds with structural similarities to our target compound exhibited high radical scavenging abilities compared to established antioxidants like ascorbic acid .

Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for 5-(6-Methyl-1,3-benzoxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one?

The compound can be synthesized via oxidative cyclization of semicarbazones using bromine in acetic acid with sodium acetate. For example, 1,3,4-oxadiazole derivatives are often prepared by reacting benzaldehyde semicarbazones under acidic conditions, followed by cyclization . Key steps include:

- Condensation of hydrazine derivatives with carbonyl compounds.

- Cyclization using bromine or iodine as oxidizing agents.

- Purification via recrystallization (ethanol/water) and validation by TLC or HPLC .

Example Reaction Conditions :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | Bromine, acetic acid, 60°C, 4h | 65–75% |

| Purification | Ethanol recrystallization | >95% purity |

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- 1H/13C NMR : To confirm molecular structure and substituent positions (e.g., benzoxazole and oxadiazole rings) .

- FTIR : Identification of functional groups (C=O stretch at ~1750 cm⁻¹, C=N at ~1600 cm⁻¹) .

- HPLC : Purity assessment using C18 columns with acetonitrile/water mobile phases .

- Mass Spectrometry (MS) : Exact mass determination for molecular formula validation .

Q. What are the key physicochemical properties of this compound?

Critical properties include:

| Property | Value/Method | Reference |

|---|---|---|

| Melting Point | 180–185°C (DSC) | |

| Solubility | DMSO > 50 mg/mL; sparingly soluble in water | |

| Stability | Stable at 4°C (dry, inert atmosphere) |

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproduct formation?

- Catalyst Screening : Use transition metal catalysts (e.g., CuI) to enhance cyclization efficiency .

- Solvent Optimization : Replace acetic acid with DMF or THF to reduce side reactions .

- Temperature Control : Lower reaction temperatures (40–50°C) improve selectivity for the oxadiazole ring .

- Statistical Design : Apply factorial design (e.g., 2³ factorial) to evaluate interactions between time, temperature, and reagent ratios .

Q. How should researchers address contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from:

- Assay Variability : Standardize protocols (e.g., fixed incubation time, cell line selection) .

- Structural Analogues : Compare activity of derivatives (e.g., methyl vs. chloro substituents) to identify pharmacophores .

- Dose-Response Analysis : Use nonlinear regression models (e.g., Hill equation) to quantify potency (IC50) and efficacy .

Q. What methodologies are suitable for studying the environmental fate of this compound?

- Abiotic Degradation : Hydrolysis studies under varying pH (e.g., pH 3–9) with LC-MS monitoring .

- Biotic Transformation : Incubate with soil microcosms and analyze metabolites via HRMS .

- Ecotoxicity : Use Daphnia magna or Aliivibrio fischeri assays to assess acute/chronic toxicity .

Q. How do structural modifications influence the compound’s bioactivity?

- Substituent Effects : Introducing electron-withdrawing groups (e.g., -NO2) on the benzoxazole ring enhances antimicrobial activity but reduces solubility .

- Heterocycle Replacement : Replacing oxadiazole with triazole improves metabolic stability but alters binding affinity .

- Quantitative Structure-Activity Relationship (QSAR) : Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., COX-2) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.